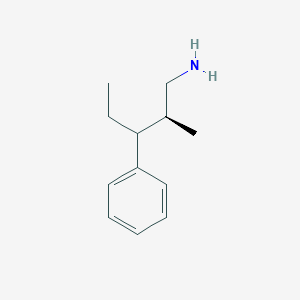
(2S)-2-Methyl-3-phenylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-3-phenylpentan-1-amine, also known as 2-Methylamphetamine or Methamphetamine, is a synthetic drug that belongs to the family of amphetamines. It is a potent central nervous system stimulant that is used for various purposes, including medical, recreational, and performance-enhancing. The drug is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse and addiction.
Mecanismo De Acción
(2S)-2-Methyl-3-phenylpentan-1-amine acts as a potent central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. The drug also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. The increased levels of dopamine and norepinephrine lead to a feeling of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-phenylpentan-1-amine are numerous and include increased heart rate, blood pressure, and body temperature. The drug also causes vasoconstriction, leading to a decrease in blood flow to various organs. Chronic use of the drug can lead to neurotoxicity, which can result in cognitive impairment, memory loss, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-Methyl-3-phenylpentan-1-amine is widely used in laboratory experiments to study the effects of central nervous system stimulants on the brain and body. The drug is relatively easy to synthesize, and its effects on the brain and body are well understood. However, the use of the drug in laboratory experiments is limited due to its potential for abuse and addiction.
Direcciones Futuras
Future research on (2S)-2-Methyl-3-phenylpentan-1-amine should focus on developing new and safer drugs that have similar therapeutic effects without the potential for abuse and addiction. The development of new drugs should also focus on minimizing the adverse effects of the drug on the brain and body. Additionally, research should focus on developing new methods for the synthesis of the drug that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of (2S)-2-Methyl-3-phenylpentan-1-amine involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. The reaction is carried out in a solvent such as water or alcohol, and the resulting product is purified using various methods. The synthesis of (2S)-2-Methyl-3-phenylpentan-1-amine is relatively simple, and the raw materials are readily available.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-3-phenylpentan-1-amine has been extensively studied for its medical applications, including the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. The drug is also used as a performance-enhancing agent in sports and is a popular recreational drug. Scientific research has focused on understanding the mechanism of action of the drug and its effects on the brain and body.
Propiedades
IUPAC Name |
(2S)-2-methyl-3-phenylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIGFYWEYRAFDB-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-phenylpentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)
![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)

![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)
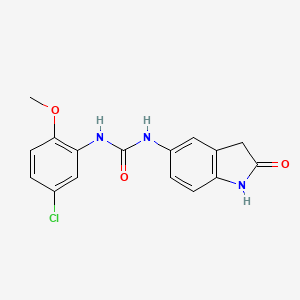
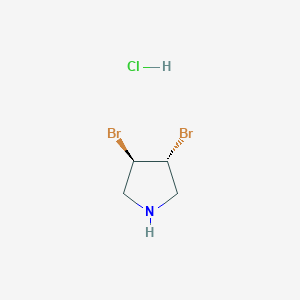
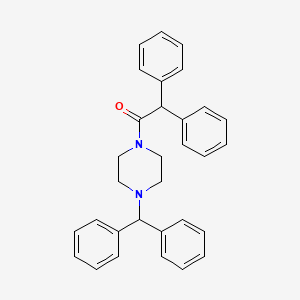
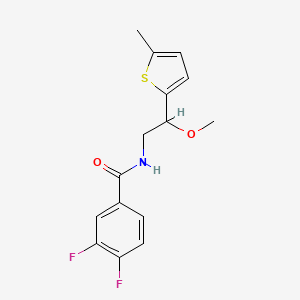
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)
![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)
![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)